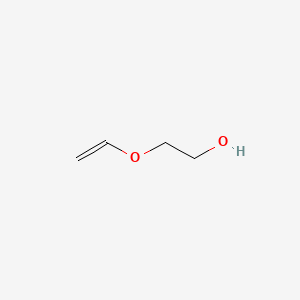
2-(乙烯氧基)乙醇
描述
2-(Vinyloxy)ethanol , also known as ethylene glycol monovinyl ether , is a chemical compound with the molecular formula C₄H₈O₂ . Its IUPAC name is 2-hydroxyethyl vinyl ether . The structure consists of a vinyl group (CH₂=CH-) attached to an ethylene glycol moiety (HO-CH₂-CH₂-OH) . This compound finds applications in various fields due to its reactivity and versatility.
Synthesis Analysis
The synthesis of 2-(Vinyloxy)ethanol involves the reaction between ethylene glycol and acetylene . The acetylene undergoes a hydration reaction, resulting in the formation of the vinyl ether functional group . The process typically occurs under mild conditions and yields the desired product.
Molecular Structure Analysis
The molecular structure of 2-(Vinyloxy)ethanol comprises a hydroxyl group (-OH) and a vinyl group (-CH=CH₂) connected by an oxygen atom. The compound exists as a colorless liquid with a characteristic odor .
Physical And Chemical Properties Analysis
科学研究应用
UV-Curing Applications
2-(Vinyloxy)ethanol: is utilized in the synthesis of fluorine-containing vinyl ether polymers, which exhibit rapid UV-curing behavior . These polymers are ideal for coatings due to their low surface energy and good thermal stability. The UV-cured films have applications in protective coatings and photoresists, particularly in the electronics industry where durable and stable coatings are essential.
Surface Coatings
In the realm of surface coatings, 2-(Vinyloxy)ethanol is a key monomer for producing bio-based poly(vinyl ether)s . These polymers are derived from renewable resources and are used in coatings that require a balance of flexibility and hardness. They are particularly valuable in the automotive and construction industries for their environmental benefits and performance.
Photoresist Materials
The compound plays a significant role in the development of photoresist materials for lithography . Photoresists are critical in the fabrication of microelectronic devices, MEMS, and nanostructures. The polymers derived from 2-(Vinyloxy)ethanol are used to create patterns on substrates by selectively exposing them to light.
Polymer Synthesis
2-(Vinyloxy)ethanol is involved in the polymerization process to create polymers with specific properties . These polymers are used in various applications, including medical devices, where biocompatibility and flexibility are paramount.
Adhesives
This compound is also found in the formulation of wet adhesives . These adhesives are designed to maintain their stickiness and adhesion in moist environments, making them suitable for trapping pests or as medical adhesives in humid conditions.
Ink Formulations
In the printing industry, 2-(Vinyloxy)ethanol is used in ink formulations to improve the properties and quality of printing on fabrics . It helps in controlling the drying behavior of the ink and enhances the fixation rate on various substrates.
属性
IUPAC Name |
2-ethenoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-2-6-4-3-5/h2,5H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUIWJRYTWUGOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33154-17-5, 77716-60-0 | |
| Record name | Ethanol, 2-(ethenyloxy)-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33154-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α-ethenyl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77716-60-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4075457 | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [MSDSonline] | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5223 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
141.6 °C | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in ethanol, ether, and benzene | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.9821 @ 20 °C | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
2-(Vinyloxy)ethanol | |
CAS RN |
764-48-7 | |
| Record name | Hydroxyethyl vinyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethylene glycol monovinyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4075457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(vinyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYLOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34CNR2NAC8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ETHYLENE GLYCOL MONOVINYL ETHER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7104 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(Vinyloxy)ethanol suitable for producing polymers from plant oils?
A1: 2-(Vinyloxy)ethanol is particularly useful in creating plant oil-based polymers due to its unique structure. It can react with plant oil triglycerides through a transesterification process, introducing polymerizable vinyl ether groups while retaining the unsaturation within the fatty acid chains. [] This allows for the production of high molecular weight polymers via cationic polymerization, selectively targeting the vinyl ether functionalities without affecting the remaining double bonds. [] This remaining unsaturation is crucial for further modifications, like oxidation or derivatization, enabling the creation of crosslinked networks and tailored material properties. []
Q2: How does the incorporation of 2-(Vinyloxy)ethanol influence the properties of the resulting polymers?
A2: 2-(Vinyloxy)ethanol plays a crucial role in tailoring the properties of the resulting polymers. For instance, in poly (ε-caprolactone)-poly (ethylene glycol) (PCL-PEG) copolymers, the incorporation of 2-(Vinyloxy)ethanol allows for control over cell adhesion properties. [] By adjusting the ratio of 2-(Vinyloxy)ethanol during the copolymer synthesis, researchers can fine-tune the hydrophilicity and cell compatibility of the resulting material. []
Q3: What are the advantages of using a cationic polymerization method with 2-(Vinyloxy)ethanol-based monomers?
A3: Cationic polymerization of 2-(Vinyloxy)ethanol-based monomers offers several advantages:
- Living Polymerization: This method enables precise control over molecular weight and narrow molecular weight distributions, leading to well-defined polymer architectures. [] This control is crucial for applications requiring specific material properties.
- High Molecular Weight Polymers: This method facilitates the production of high molecular weight polymers, which are often desirable for their enhanced mechanical and thermal properties. []
- Preservation of Unsaturation: The cationic polymerization selectively targets the vinyl ether groups, preserving the unsaturation within the fatty acid chains derived from the plant oil. [] This retained unsaturation is vital for subsequent modifications to create crosslinked networks, enhancing the material's strength and stability.
Q4: Can 2-(Vinyloxy)ethanol be used to create polymers with fluorine-containing properties? What are the benefits of such polymers?
A4: Yes, 2-(Vinyloxy)ethanol serves as a building block for synthesizing fluorine-containing vinyl ether monomers. [, ] These monomers can be polymerized to create hydrophobic films with low surface energy. [] This is achieved by reacting 2-(Vinyloxy)ethanol with fluorinated alcohols and hexafluorobenzene. [] The resulting polymers exhibit fast UV-curing properties, making them suitable for applications like coatings, inks, and photoresists. [] The presence of fluorine contributes to low surface energy, thermal stability, and chemical resistance in the final polymer. []
Q5: How does the structure of 2-(Vinyloxy)ethanol contribute to its reactivity and applications?
A5: The structure of 2-(Vinyloxy)ethanol features both a vinyl ether group and a hydroxyl group. This unique structure contributes to its versatility:
- Vinyl Ether Group: This group makes 2-(Vinyloxy)ethanol highly reactive in cationic polymerization, enabling the formation of polymers with tailored properties. [, ]
- Hydroxyl Group: This group allows for further chemical modifications. For example, it can be used to introduce other functional groups or participate in crosslinking reactions to enhance the final material's properties. []
Q6: What are the environmental considerations associated with using 2-(Vinyloxy)ethanol in polymer production?
A6: While 2-(Vinyloxy)ethanol offers numerous benefits for creating sustainable and high-performance materials, it's essential to consider its environmental impact. Research on its biodegradability, ecotoxicological effects, and potential for recycling or waste management is crucial to ensuring its sustainable and responsible use. [] Exploring alternative plant-based monomers and developing efficient recycling strategies can further contribute to mitigating any potential negative environmental impacts. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







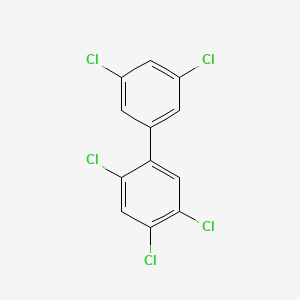

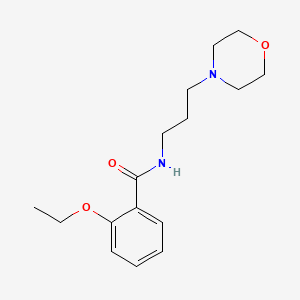

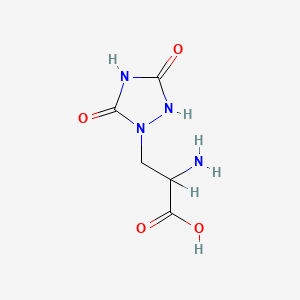

![3-O-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-2,5-dihydropyridine-3,5-dicarboxylate](/img/structure/B1195884.png)
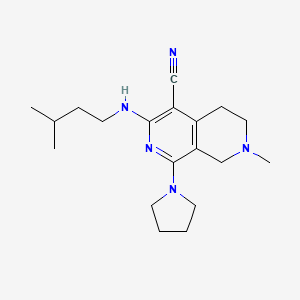
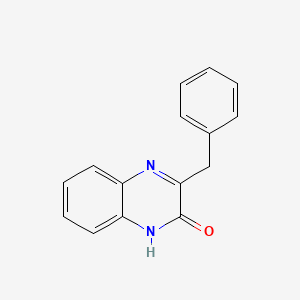
![2-[(3-Methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-1-yl)oxy]acetic acid propan-2-yl ester](/img/structure/B1195890.png)